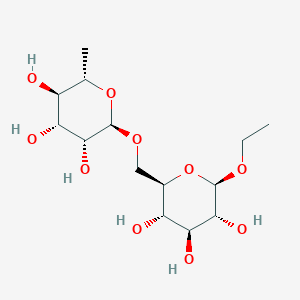
Ethyl 6-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside is a glycoside compound that consists of an ethyl group attached to a glucopyranoside moiety, which is further linked to a 6-deoxy–L-mannopyranosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a 6-deoxy–L-mannopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction conditions usually include anhydrous solvents like dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside may involve enzymatic glycosylation processes, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its high specificity and yield, as well as the mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new glycoside derivatives with different alkyl or aryl groups.
Scientific Research Applications
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex glycosides and oligosaccharides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bioactive compounds and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of glycosidases and glycosyltransferases, affecting glycosylation processes in cells. Additionally, it may interact with cell surface receptors, influencing cell signaling pathways and cellular responses.
Comparison with Similar Compounds
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside can be compared with other glycosides such as:
Rutinose: 6-O-(α-L-Rhamnopyranosyl)-D-glucose
Frangulin A: 3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone
Isoverbascoside: (E)-2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-, 6-(3-(3,4-dihydroxyphenyl)-β-D-glucopyranoside
Uniqueness
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside is unique due to its specific ethyl group attachment and the presence of the 6-deoxy–L-mannopyranosyl moiety, which imparts distinct chemical and biological properties compared to other glycosides.
Properties
Molecular Formula |
C14H26O10 |
|---|---|
Molecular Weight |
354.35 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3/t5-,6+,7-,8+,9+,10-,11+,12+,13+,14+/m0/s1 |
InChI Key |
JHWGIVYORFJYGB-AHTAASICSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)O |
Canonical SMILES |
CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


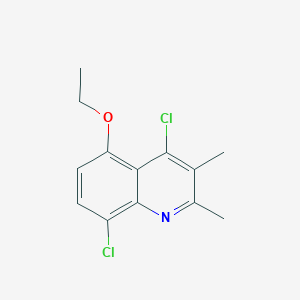
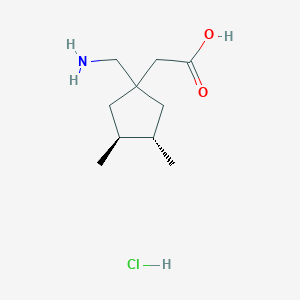
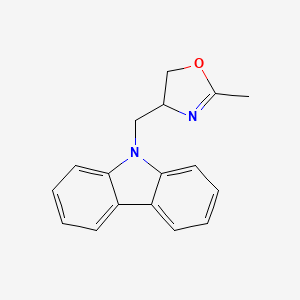
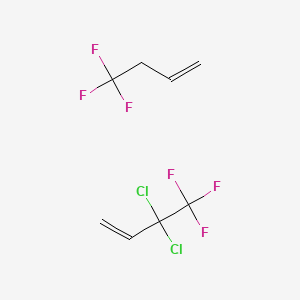
![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
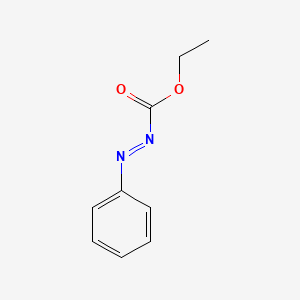
![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)


![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)

![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
